

An In-depth Technical Guide to the Physical and Chemical Properties of MCPA

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Compound of Interest

Compound Name: 2-(4-Chloro-3-methylphenoxy)acetic acid

Cat. No.: B185523

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 2-methyl-4-chlorophenoxyacetic acid (MCPA), a widely used phenoxy herbicide. The information is presented to support research, scientific analysis, and drug development activities. All quantitative data is summarized in structured tables for ease of comparison, and detailed methodologies for key experimental determinations are provided.

Chemical Identity and Structure

MCPA is a synthetic auxin herbicide used to control broadleaf weeds in various agricultural and turf settings.^{[1][2][3]} Its chemical structure and identity are fundamental to understanding its physical properties and chemical interactions.

Identifier	Value
Preferred IUPAC Name	(4-Chloro-2-methylphenoxy)acetic acid[2][4][5]
Other Names	2-methyl-4-chlorophenoxyacetic acid, 4-chloro-o-tolyloxyacetic acid[2][4]
CAS Number	94-74-6[2][6]
Chemical Formula	C ₉ H ₉ ClO ₃ [1][2][4][7]
Molecular Weight	200.62 g/mol [1][2][4][7]
SMILES	CC1=C(OCC(=O)O)C=C(Cl)C=C1[2][4]
InChI Key	WHKUVVPPKQRRBV-UHFFFAOYSA-N[2][7]

Physicochemical Properties

The physicochemical properties of MCPA are crucial for determining its environmental fate, biological activity, and for the development of analytical methods.

Property	Value
Appearance	White to light brown crystalline solid[1][2][4]
Melting Point	114–119 °C[1][2][6][8][9]
Boiling Point	Decomposes before boiling[9][10]
Density	1.18-1.21 g/cm ³ [2][4]
Vapor Pressure	0.2 mPa @ 20 °C[6]
pKa	3.07 - 3.14[8][11]
Water Solubility	825 mg/L at 25 °C[1][2][6]
Solubility in Organic Solvents	Very soluble in ether, ethanol, toluene, xylene; Soluble in methanol[6][8]

Experimental Protocols

Detailed methodologies for determining key physicochemical properties are outlined below. These protocols are based on standard laboratory practices and established guidelines.

Melting Point Determination

The melting point of MCPA can be determined using the capillary method with a melting point apparatus.[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)[\[16\]](#)

Principle: A small, finely powdered sample of the organic solid is heated slowly in a capillary tube, and the temperature range over which the substance melts is observed.[\[12\]](#)[\[13\]](#)

Procedure:

- **Sample Preparation:** A small amount of dry MCPA is finely powdered.
- **Capillary Tube Loading:** The powdered sample is packed into a capillary tube to a height of 2-3 mm.
- **Apparatus Setup:** The capillary tube is placed in a melting point apparatus alongside a calibrated thermometer.
- **Heating:** The sample is heated at a steady, slow rate (approximately 1-2 °C per minute) near the expected melting point.[\[12\]](#)[\[13\]](#)
- **Observation:** The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire solid has liquefied (T2) are recorded. The melting point is reported as the range T1-T2.

Solubility Determination

3.2.1. Water Solubility (OECD Guideline 105 - Flask Method)

This method is suitable for substances with a solubility of 10 mg/L or higher.[\[1\]](#)[\[2\]](#)[\[4\]](#)[\[7\]](#)[\[8\]](#)

Principle: A supersaturated solution of the substance in water is prepared and allowed to equilibrate. The concentration of the substance in the saturated aqueous solution is then determined by a suitable analytical method.[\[1\]](#)

Procedure:

- **Equilibration:** An excess amount of MCPA is added to a known volume of distilled water in a flask. The flask is agitated at a constant temperature (e.g., 25 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).
- **Phase Separation:** The solution is allowed to stand to allow undissolved material to settle. An aliquot of the clear supernatant is then taken after centrifugation or filtration.
- **Analysis:** The concentration of MCPA in the aliquot is determined using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection.^[6]^[9]^[17]
- **Calculation:** The water solubility is expressed in mg/L.

3.2.2. Solubility in Organic Solvents

A general method for determining the solubility of an organic compound in an organic solvent.^[13]^[18]^[19]

Principle: A known mass of the solute is dissolved in a minimal volume of the solvent at a constant temperature.

Procedure:

- **Sample Preparation:** A pre-weighed amount of MCPA is placed in a vial.
- **Solvent Addition:** A known organic solvent (e.g., ethanol, ether) is added dropwise from a burette while the mixture is continuously agitated.
- **Observation:** The addition of the solvent is continued until the MCPA is completely dissolved.
- **Calculation:** The solubility is calculated based on the mass of MCPA and the volume of solvent used and is typically expressed as g/100 mL or g/L.

pKa Determination

The acid dissociation constant (pK_a) of MCPA, a weak acid, can be determined by potentiometric titration.[\[18\]](#)[\[20\]](#)[\[21\]](#)[\[22\]](#)

Principle: A solution of the weak acid is titrated with a strong base, and the pH is measured as a function of the volume of titrant added. The pK_a is the pH at the half-equivalence point.[\[18\]](#)
[\[20\]](#)

Procedure:

- **Solution Preparation:** A known concentration of MCPA is prepared in water.
- **Titration:** The MCPA solution is titrated with a standardized solution of a strong base (e.g., NaOH) while the pH is continuously monitored with a calibrated pH meter.
- **Data Collection:** The pH is recorded after each addition of the titrant.
- **Data Analysis:** A titration curve is generated by plotting pH versus the volume of NaOH added. The equivalence point is determined from the inflection point of the curve. The volume of NaOH at the half-equivalence point is then found, and the corresponding pH on the curve is the pK_a of the acid.

Spectral Analysis

3.4.1. Fourier-Transform Infrared (FT-IR) Spectroscopy

Principle: Infrared radiation is passed through a sample. The absorption of specific frequencies of radiation corresponds to the vibrational frequencies of the bonds within the molecule, providing a "fingerprint" of the compound.[\[23\]](#)[\[24\]](#)

Procedure (Thin Solid Film):

- **Sample Preparation:** A small amount of MCPA is dissolved in a volatile solvent (e.g., methylene chloride).
- **Film Formation:** A drop of the solution is placed on a salt plate (e.g., KBr), and the solvent is allowed to evaporate, leaving a thin film of the compound.[\[10\]](#)

- Analysis: The salt plate is placed in the sample holder of the FT-IR spectrometer, and the spectrum is recorded.

3.4.2. Nuclear Magnetic Resonance (NMR) Spectroscopy (^1H and ^{13}C)

Principle: The magnetic properties of atomic nuclei are used to provide detailed information about the structure and chemical environment of the atoms in a molecule.^{[5][25][26][27][28][29]}

Procedure:

- Sample Preparation: A small amount of MCPA is dissolved in a deuterated solvent (e.g., CDCl_3).
- Analysis: The solution is placed in an NMR tube, which is then inserted into the NMR spectrometer.
- Data Acquisition: The ^1H and ^{13}C NMR spectra are acquired according to the instrument's standard operating procedures.

3.4.3. Mass Spectrometry (MS)

Principle: Molecules are ionized, and the resulting ions are separated according to their mass-to-charge ratio (m/z), providing information about the molecular weight and fragmentation pattern of the compound.^{[22][30][31][32]}

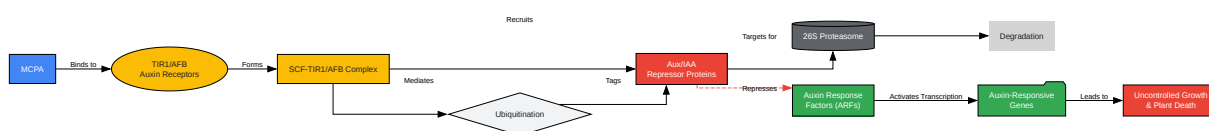
Procedure (Electrospray Ionization - ESI):

- Sample Preparation: A dilute solution of MCPA is prepared in a suitable solvent (e.g., methanol).
- Infusion: The solution is infused into the ESI source of the mass spectrometer.
- Ionization: A high voltage is applied to the solution, causing it to form a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions.
- Analysis: The ions are guided into the mass analyzer, where they are separated based on their m/z ratio, and a mass spectrum is generated.

Signaling and Degradation Pathways

MCPA Mode of Action: Synthetic Auxin Pathway

MCPA acts as a synthetic auxin, mimicking the natural plant hormone indole-3-acetic acid (IAA). This leads to uncontrolled growth and eventual death in susceptible broadleaf plants.[2][3][33][34][35] The simplified signaling pathway is depicted below.

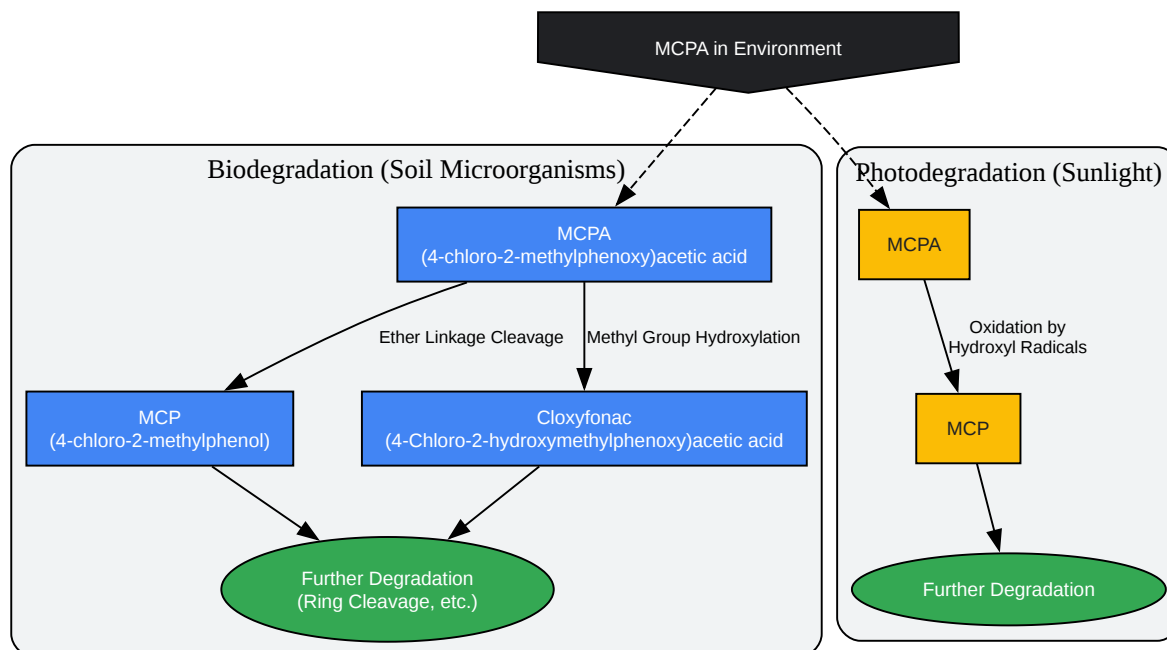


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Caption: Simplified signaling pathway of MCPA as a synthetic auxin.

Environmental Degradation of MCPA

MCPA in the environment, particularly in soil and water, undergoes degradation through microbial and photochemical processes. The primary degradation product is 4-chloro-2-methylphenol (MCP).[2][11][36][37][38][39]



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Caption: Environmental degradation pathways of MCPA.

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